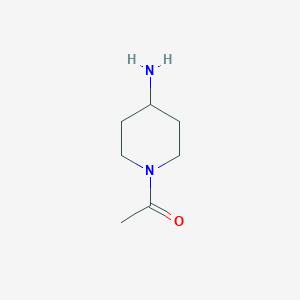

1-Acetyl-4-aminopiperidine

描述

Structure

3D Structure

属性

IUPAC Name |

1-(4-aminopiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6(10)9-4-2-7(8)3-5-9/h7H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHBHVGPMMXWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407105 | |

| Record name | 1-acetylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160357-94-8 | |

| Record name | 1-acetylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-aminopiperidin-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies of 1 Acetyl 4 Aminopiperidine and Its Derivatives

Established Synthetic Routes for 1-Acetyl-4-aminopiperidine

Established methods for the synthesis of this compound primarily involve the functionalization of a pre-existing piperidine (B6355638) core. These routes are often favored for their reliability and the availability of starting materials.

Reaction with Cuprous Cyanide and Acetyl Chloride

The direct synthesis of this compound through a one-pot reaction involving cuprous cyanide and acetyl chloride is not a commonly documented method in scientific literature. Typically, the introduction of an amino group via a cyanide intermediate involves the formation of a nitrile followed by reduction. Copper cyanide is often used in cyanation reactions to introduce a nitrile group onto a molecule, which can then be reduced to a primary amine. It is plausible that a multi-step sequence could involve these reagents, but a direct reaction is not a standard established route.

Reductive Amination Strategies

Reductive amination is a widely employed and versatile method for the synthesis of this compound. This approach typically starts from 1-acetyl-4-piperidone (B160193), which undergoes a reaction with an amine source, followed by reduction of the resulting imine or enamine intermediate.

The reaction involves the condensation of 1-acetyl-4-piperidone with an amine, such as ammonia (B1221849), to form an imine intermediate. This intermediate is then reduced in situ to the desired 4-amino product. A variety of reducing agents can be utilized for this transformation, with sodium borohydride (B1222165) and sodium triacetoxyborohydride (B8407120) being common choices. harvard.edumasterorganicchemistry.comgoogle.com The choice of reducing agent can influence the reaction conditions and selectivity. masterorganicchemistry.com For instance, sodium triacetoxyborohydride is known for its mildness and high selectivity for imines over ketones. harvard.edugoogle.com

| Starting Material | Amine Source | Reducing Agent | Solvent | Conditions | Yield (%) |

| 1-Acetyl-4-piperidone | Ammonia | Sodium triacetoxyborohydride | Dichloroethane | Acetic acid catalyst, room temp. | High |

| 1-Acetyl-4-piperidone | Ammonium (B1175870) acetate | Sodium cyanoborohydride | Methanol | pH 6-7 | Good |

| 1-Acetyl-4-piperidone | Ammonia | Hydrogen/Raney Nickel | Ethanol | High pressure and temperature | Variable |

| 1-Acetyl-4-piperidone | Hydroxylamine | Hydrogen/Palladium on carbon | Methanol | Acidic conditions | Good |

This table presents a summary of representative reductive amination conditions and is not exhaustive.

Acetylation of 4-aminopiperidine (B84694)

A straightforward and common method for the synthesis of this compound is the direct acetylation of 4-aminopiperidine. researchgate.net This reaction involves the treatment of 4-aminopiperidine with an acetylating agent, most commonly acetic anhydride, often in the presence of a base or in a suitable solvent. nih.govfrontiersin.org

The reaction proceeds via the nucleophilic attack of the piperidine nitrogen atom on the carbonyl carbon of the acetylating agent. The use of a base, such as pyridine (B92270) or triethylamine (B128534), can be employed to neutralize the acetic acid byproduct formed during the reaction with acetic anhydride. nih.gov Alternatively, the reaction can be carried out under neutral or even slightly acidic conditions, depending on the specific protocol. researchgate.net This method is generally high-yielding and provides a direct route to the target compound, provided the starting 4-aminopiperidine is readily available.

| Starting Material | Acetylating Agent | Solvent | Base | Conditions | Yield (%) |

| 4-Aminopiperidine | Acetic Anhydride | Dichloromethane (B109758) | Triethylamine | 0°C to room temperature | >90% |

| 4-Aminopiperidine | Acetyl Chloride | Tetrahydrofuran | Pyridine | 0°C to room temperature | High |

| 4-Aminopiperidine | Acetic Anhydride | Water | Sodium bicarbonate | Room temperature | Good |

This table outlines general conditions for the acetylation of amines. nih.govfrontiersin.orgresearchgate.net

Advanced Synthetic Approaches to Piperidine Rings

Advanced synthetic methodologies for the construction of the piperidine ring itself offer alternative pathways to this compound and its derivatives. These methods often involve the formation of the heterocyclic ring from acyclic precursors and can provide a high degree of control over the substitution pattern and stereochemistry.

Alkene Cyclization Methods

The cyclization of unsaturated precursors containing a nitrogen atom and an alkene moiety is a powerful strategy for the synthesis of piperidine rings. nih.gov These reactions are often catalyzed by transition metals, such as gold or palladium, which activate the alkene towards nucleophilic attack by the nitrogen atom. nih.govbeilstein-journals.orgorganic-chemistry.org

Gold-Catalyzed Cyclization: Gold catalysts are effective in promoting the intramolecular hydroamination of allenes and alkenes to form piperidines. beilstein-journals.org The gold(I) or gold(III) catalyst activates the C-C multiple bond, facilitating the nucleophilic attack of the tethered amine. beilstein-journals.org

Palladium-Catalyzed Cyclization: Palladium-catalyzed reactions, such as the Wacker-type oxidative cyclization and Heck reactions, are also widely used for the synthesis of piperidines. nih.govorganic-chemistry.org In these processes, the palladium catalyst facilitates the intramolecular coupling of an amine and an alkene. organic-chemistry.org

| Catalyst Type | General Substrate | Key Features |

| Gold(I) or Gold(III) | Amino-alkenes or -allenes | Mild reaction conditions, high functional group tolerance. beilstein-journals.org |

| Palladium(0) or Palladium(II) | Amino-alkenes with a halide or triflate | Forms C-N and C-C bonds, can be stereoselective. nih.govorganic-chemistry.org |

This table provides a general overview of advanced alkene cyclization methods.

Intermolecular Cyclization (Annulation)

Intermolecular cyclization, or annulation, reactions involve the construction of the piperidine ring from two or more separate components. nih.govrsc.orgnih.gov These methods are highly convergent and can rapidly build molecular complexity. A common and powerful example of this approach is the [4+2] cycloaddition reaction, also known as the Diels-Alder reaction.

In the context of piperidine synthesis, aza-Diels-Alder reactions involve the reaction of a diene with an imine (the dienophile). This reaction forms a tetrahydropyridine (B1245486) ring, which can then be reduced to the corresponding piperidine. Chiral catalysts can be employed to achieve enantioselective synthesis of piperidine derivatives. nih.govacs.org

Another approach is the [4+2] annulation of imines with allenes, which can be catalyzed by phosphines to furnish functionalized piperidine derivatives. nih.govresearchgate.net These methods provide access to a wide range of substituted piperidines with good control over stereoselectivity. nih.govacs.org

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Aza-Diels-Alder | Diene | Imine | Lewis acid or organocatalyst | Tetrahydropyridine |

| [4+2] Annulation | Allene | Imine | Chiral phosphine (B1218219) | Functionalized Piperidine nih.govresearchgate.net |

This table summarizes key intermolecular cyclization strategies for piperidine synthesis.

Intramolecular Radical Cyclization Techniques

Intramolecular radical cyclization represents a powerful method for the construction of cyclic systems, including the piperidine ring. This approach typically involves the generation of a radical species that subsequently attacks an unsaturated moiety within the same molecule to form a new ring. In the context of synthesizing piperidine derivatives, this often involves the cyclization of α-aminoalkyl radicals onto unactivated double bonds. rsc.org

The general strategy for synthesizing polysubstituted piperidines via radical cyclization can be outlined as follows: a suitably substituted acyclic precursor containing an amino group and a double bond is treated with a radical initiator, such as tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN), to generate an α-aminoalkyl radical. This radical then undergoes a 6-exo-trig cyclization to form the six-membered piperidine ring. The stereochemical outcome of the cyclization can be influenced by the nature of the substituents on the acyclic precursor. birmingham.ac.uk For instance, the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters has been shown to produce only two of the four possible diastereoisomers of 2,4,5-trisubstituted piperidines. birmingham.ac.uk

While direct examples of the synthesis of this compound using this method are not extensively documented in readily available literature, the principles can be applied to the synthesis of its precursors or derivatives. For example, a radical precursor could be designed to have a protected amino group at the position destined to become the 4-amino group and an acetyl group on the nitrogen. The radical cyclization would then furnish the substituted piperidine ring, which could be further elaborated to the final product. A notable advancement in this area is the development of cobalt(II)-catalyzed intramolecular radical cyclization of linear amino-aldehydes, which has proven effective for producing various piperidines. nih.gov

Table 1: Examples of Radical Cyclization for Piperidine Synthesis

| Radical Precursor Type | Cyclization Mode | Key Features | Resulting Piperidine Derivative |

|---|---|---|---|

| α-Aminoalkyl radical with unactivated double bond | 6-exo-trig | Formation of polysubstituted piperidines. rsc.org | Polysubstituted piperidines |

| Stabilized radical with α,β-unsaturated ester | 6-exo | Stereoselective formation of two out of four possible diastereoisomers. birmingham.ac.uk | 2,4,5-Trisubstituted piperidines |

| Linear amino-aldehydes | Cobalt(II)-catalyzed intramolecular cyclization | Effective for the production of various piperidines. nih.gov | Substituted piperidines |

Palladium-Catalyzed Hydrogenation

Palladium-catalyzed hydrogenation is a cornerstone of synthetic organic chemistry and is widely employed in the synthesis of piperidine derivatives. This method is particularly useful for the reduction of pyridine and enamine precursors to the corresponding saturated piperidine ring. The choice of catalyst, typically palladium on carbon (Pd/C), and reaction conditions can be tailored to achieve high yields and selectivity.

A common route to 4-aminopiperidines involves the hydrogenation of a corresponding 4-aminopyridine (B3432731) derivative. However, the nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially deactivating it. This issue can be circumvented by converting the pyridine to its corresponding salt, which then undergoes hydrogenation more readily. researchgate.net Another important application of palladium-catalyzed hydrogenation is in the asymmetric hydrogenation of enamines, which provides a direct route to chiral amines. dicp.ac.cnrsc.org The use of chiral phosphine ligands in conjunction with a palladium catalyst can induce high enantioselectivity in the reduction of prochiral enamines to chiral amines. dicp.ac.cnnih.gov For instance, the asymmetric hydrogenation of cyclic enamines using palladium–bisphosphine catalytic systems has been shown to proceed with excellent enantioselectivities. dicp.ac.cn

In the synthesis of this compound, palladium-catalyzed hydrogenation can be envisioned in several key steps. For example, a precursor such as a 4-(protected-amino)pyridine could be hydrogenated to the corresponding piperidine, followed by acetylation of the ring nitrogen and deprotection of the 4-amino group. Alternatively, an enamine precursor could be subjected to asymmetric hydrogenation to install the chiral center in a stereoselective manner, if required.

Table 2: Palladium-Catalyzed Hydrogenation in Piperidine Synthesis

| Substrate | Catalyst System | Key Transformation | Product |

|---|---|---|---|

| Pyridine derivatives | Pd/C, H2 | Reduction of the aromatic pyridine ring. researchgate.net | Piperidine derivatives |

| Enamines | Pd complex with chiral phosphine ligands, H2 | Asymmetric hydrogenation to chiral amines. dicp.ac.cnrsc.org | Chiral piperidine derivatives |

| Unsaturated substituted piperidinones | Pd/C, H2 | Stereoselective hydrogenation followed by lactam reduction. nih.gov | cis-Configured 2,4-disubstituted piperidines |

Stereoselective Synthesis

The biological activity of piperidine derivatives is often highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is of paramount importance. Stereoselective synthesis aims to control the formation of stereoisomers, yielding a single desired enantiomer or diastereomer in high purity.

Several strategies have been developed for the stereoselective synthesis of substituted 4-aminopiperidines. One approach involves the use of chiral starting materials to introduce stereocenters that direct the stereochemical outcome of subsequent reactions. For example, a highly stereoselective route to orthogonally protected chiral 2-substituted 4-aminopiperidines has been developed starting from a chiral precursor. rsc.orgniscpr.res.in This synthesis involves the diastereoselective nucleophilic substitution of a hydroxyl group with an azide, which is then reduced to the amine. rsc.orgniscpr.res.in

Another powerful technique is asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other. As mentioned in the previous section, palladium-catalyzed asymmetric hydrogenation of enamines is a prime example of this approach. dicp.ac.cnrsc.org Similarly, ruthenium-catalyzed asymmetric hydrogenation of a fluoride-substituted enamide has been employed in the synthesis of a syn-1,2-amino-fluoro-piperidine, a key component of a CGRP receptor antagonist. researchgate.net The choice of chiral ligand is crucial for achieving high enantioselectivity.

Table 3: Stereoselective Synthesis of 4-Aminopiperidine Derivatives

| Methodology | Key Step | Chiral Source/Catalyst | Outcome |

|---|---|---|---|

| Chiral Pool Synthesis | Diastereoselective nucleophilic substitution. rsc.orgniscpr.res.in | Chiral starting material | Orthogonally protected chiral 2-substituted 4-aminopiperidines |

| Asymmetric Catalysis | Asymmetric hydrogenation of enamines. dicp.ac.cnrsc.org | Palladium with chiral phosphine ligands | Enantiomerically enriched 4-aminopiperidine derivatives |

| Asymmetric Catalysis | Ru-catalyzed asymmetric hydrogenation of enamide. researchgate.net | Ruthenium with chiral ligands | Enantioselective synthesis of a syn-1,2-amino-fluoro-piperidine |

Synthesis of this compound Derivatives

Parallel Synthesis Methods (Liquid and Solid Phase)

Parallel synthesis has emerged as a powerful tool for the rapid generation of libraries of related compounds for drug discovery and optimization. Both liquid-phase and solid-phase parallel synthesis methodologies have been applied to the synthesis of 4-aminopiperidine derivatives.

Solid-Phase Parallel Synthesis: Solid-phase synthesis (SPS) offers the advantage of simplified purification, as excess reagents and byproducts can be washed away from the resin-bound product. This technique has been used to prepare libraries of piperazinediones and diazepinediones. nih.gov The principles of SPS can be readily adapted to the synthesis of this compound derivatives. For example, a 4-aminopiperidine scaffold can be attached to a solid support, and then a variety of acylating agents can be used to introduce diversity at the 4-amino group. Subsequently, the acetyl group can be introduced at the ring nitrogen, and the final products can be cleaved from the resin. The use of Kaiser oxime resin allows for cleavage from the polymeric support under very mild conditions. nih.gov

Utilization of 1-Acetyl-4-piperidone as a Building Block

1-Acetyl-4-piperidone is a versatile and commercially available building block for the synthesis of a wide range of heterocyclic compounds, including derivatives of this compound. The ketone functionality at the 4-position is a key handle for introducing the amino group or for further elaboration of the molecule.

A common method for converting 1-acetyl-4-piperidone to this compound is through reductive amination. This process involves the reaction of the ketone with an amine source, such as ammonia or a protected amine, in the presence of a reducing agent like sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3).

Furthermore, 1-acetyl-4-piperidone is a valuable precursor in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. For instance, it can be used in the Strecker reaction with an amine and a cyanide source to produce α-aminonitriles, which are versatile intermediates. nih.gov It has also been employed in the synthesis of spiro-piperidines, which are compounds with interesting biological activities. rsc.org The synthesis of 3,5-bis(ylidene)-4-piperidone derivatives, which are considered curcumin (B1669340) mimics with diverse biological properties, often starts from 4-piperidone (B1582916) precursors. rsc.org

Table 4: Applications of 1-Acetyl-4-piperidone in Synthesis

| Reaction Type | Reactants | Key Intermediate/Product | Significance |

|---|---|---|---|

| Reductive Amination | Amine source, reducing agent | This compound | Direct route to the target compound. |

| Strecker Reaction | Amine, cyanide source | α-Aminonitriles. nih.gov | Versatile intermediates for further synthesis. |

| Condensation Reactions | Primary amines | Imines for spirocycle synthesis. rsc.org | Access to biologically active spiro-piperidines. |

| Condensation with Aldehydes | Aromatic aldehydes | 3,5-Bis(ylidene)-4-piperidone derivatives. rsc.org | Synthesis of curcumin mimics with potential therapeutic applications. |

Protective Group Strategies in Amine Synthesis (e.g., Boc-deprotection)

Protective group strategies are essential in the synthesis of complex molecules like this compound and its derivatives, where multiple reactive functional groups are present. The use of protecting groups allows for the selective modification of one part of the molecule while preventing unwanted side reactions at other sites.

The tert-butyloxycarbonyl (Boc) group is one of the most commonly used protecting groups for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. niscpr.res.inresearchgate.net In the synthesis of this compound derivatives, the Boc group is often used to protect the 4-amino group while other transformations are carried out, such as the acetylation of the ring nitrogen.

Boc-Protection: The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net

Boc-Deprotection: The removal of the Boc group is accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent. nih.gov The mechanism of deprotection involves the protonation of the carbonyl oxygen of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine. rsc.org

The orthogonality of the Boc group with other protecting groups is a key advantage. For example, the Boc group is stable to the basic conditions used to remove the 9-fluorenylmethyloxycarbonyl (Fmoc) group, and it is also stable to the catalytic hydrogenation conditions used to remove benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz) groups. This orthogonality allows for the selective deprotection of different amino groups within the same molecule, which is crucial for the synthesis of complex derivatives. sigmaaldrich.com

Table 5: Boc-Protection and Deprotection in Amine Synthesis

| Process | Reagents | Conditions | Key Features |

|---|---|---|---|

| Boc-Protection | Di-tert-butyl dicarbonate ((Boc)2O), base (e.g., TEA, DMAP) | Inert solvent (e.g., DCM, THF) | Efficient and high-yielding protection of amines. researchgate.net |

| Boc-Deprotection | Strong acid (e.g., TFA, HCl) | Inert solvent (e.g., DCM) | Facile removal under acidic conditions, generates a stable tert-butyl cation. rsc.orgnih.gov |

Acetyl Migration Phenomena in Spiropiperidines

Acetyl migration is a well-documented intramolecular rearrangement where an acetyl group transfers from one heteroatom to another, typically between adjacent oxygen or nitrogen atoms. bohrium.comdoria.fi While extensively studied in fields like carbohydrate and peptide chemistry, this phenomenon has also been observed as an unexpected side reaction during the synthesis of complex heterocyclic systems, including spiropiperidines. researchgate.netresearchgate.net Such migrations can complicate synthetic pathways, leading to isomeric mixtures and requiring careful control of reaction conditions to achieve the desired product. nih.gov

A notable instance of acetyl migration was reported during the synthesis of novel dihydrospiro[quinoline-2,4'-piperidines]. researchgate.netingentaconnect.com Researchers observed the transfer of an acetyl group under specific debenzylation conditions. researchgate.net The study involved the catalytic transfer hydrogenation of 1-acetyl-1'-benzyl-4-methyl-3,4-dihydrospiro[(1H)quinoline-2,4'-piperidines] using ammonium formate (B1220265) in the presence of palladium on carbon (Pd/C) in methanol. researchgate.netingentaconnect.com

Instead of solely obtaining the expected N-debenzylated product, a significant portion of the product mixture consisted of an isomer where the acetyl group had migrated from the piperidine nitrogen (N-1) to the nitrogen atom of the dihydroquinoline ring. researchgate.net This observation underscores the potential for such rearrangements in multifunctional piperidine derivatives.

The proposed mechanism for acetyl migration, supported by studies in other molecular systems, often proceeds through a base-catalyzed pathway. bohrium.comnih.gov The process is believed to initiate with the deprotonation of a nearby nucleophilic group (in this case, the secondary amine of the dihydroquinoline ring formed after debenzylation), which then performs an intramolecular nucleophilic attack on the carbonyl carbon of the acetyl group. doria.finih.gov This leads to the formation of a cyclic tetrahedral intermediate, which subsequently collapses to yield the thermodynamically more stable product, resulting in the net transfer of the acetyl group. nih.gov The reaction conditions, particularly the presence of a base and the solvent system, can significantly influence the rate and outcome of the migration. bohrium.com

The findings from the study on dihydrospiro[quinoline-2,4'-piperidines] are detailed in the table below, illustrating the conditions that led to the observed acetyl migration. researchgate.net

| Starting Material | Reagents and Conditions | Product(s) | Observation |

| 1-Acetyl-1'-benzyl-4-methyl-3,4-dihydrospiro[(1H)quinoline-2,4'-piperidine] | HCOONH₄ / Pd/C / MeOH, reflux | Mixture of N-debenzylated product and its N-acetyl migrated isomer | Acetyl group migration from the piperidine nitrogen to the quinoline (B57606) nitrogen was observed. researchgate.net |

This phenomenon highlights a critical consideration in the multistep synthesis of complex molecules containing the 1-acetylpiperidine (B1204225) moiety, as reaction conditions intended for one transformation (e.g., debenzylation) can inadvertently trigger intramolecular rearrangements like acetyl migration. researchgate.net

Pharmacological Applications and Biological Activities of 1 Acetyl 4 Aminopiperidine Derivatives

Role as Pharmaceutical Intermediates

1-Acetyl-4-aminopiperidine and its derivatives are pivotal structural motifs in medicinal chemistry, serving as versatile intermediates in the synthesis of a wide array of therapeutic agents. The inherent conformational flexibility of the piperidine (B6355638) ring, coupled with the synthetic tractability of the acetyl and amino groups, allows for the systematic modification and optimization of lead compounds. This has led to the development of novel drugs targeting a diverse range of diseases.

Synthesis of Drugs for Depression and Mental Disorders

The this compound scaffold is a key building block in the development of novel antidepressant agents. Researchers have synthesized various piperidine derivatives and evaluated their potential to treat depression and other mental disorders. For instance, a series of novel piperidine derivatives were synthesized by reacting 1-(4-(substitutedpiperidin-1-yl)phenyl)ethan-1-one with heterocyclic aldehydes. anadolu.edu.tr Subsequent preclinical evaluations in mice using tail suspension and modified forced swimming tests revealed that several of these compounds significantly reduced immobility time, an indicator of antidepressant-like effects. anadolu.edu.tr

Further mechanistic studies indicated that the antidepressant-like effects of some of these derivatives are mediated through the monoaminergic and opioidergic systems. anadolu.edu.tr Specifically, the effects of certain compounds were reversed by pre-treatment with agents that deplete serotonin or catecholamines, suggesting an interaction with these neurotransmitter systems. anadolu.edu.tr The reversal of antidepressant-like effects by naloxone also pointed to the involvement of the opioidergic system. anadolu.edu.tr

In the pursuit of multi-target antidepressants, another study focused on designing and synthesizing derivatives with affinities for serotonin and dopamine receptors, as well as for serotonin, noradrenaline, and dopamine transporters. mdpi.com One lead candidate from this series, compound 11 , demonstrated high affinity for the serotonin transporter (SERT), dopamine D2 receptors, and serotonin 5-HT1A receptors, highlighting its potential as a multi-target agent for treating depression. mdpi.com

Table 1: Antidepressant Activity of Piperidine Derivatives

| Compound | Target/Mechanism | Key Findings | Citation |

|---|---|---|---|

| Novel Piperidine Derivatives (General) | Monoaminergic and Opioidergic Systems | Reduced immobility time in mouse models of depression. | anadolu.edu.tr |

| Compound 11 | SERT, D2, 5-HT1A | High affinity for multiple neurotransmitter transporters and receptors. | mdpi.com |

| Compound 4 | SERT/NET/DAT | Desirable binding profile to serotonin, norepinephrine, and dopamine transporters. | mdpi.com |

Development of Analgesic and Anti-inflammatory Agents

The 4-aminopiperidine (B84694) scaffold is a well-established pharmacophore in the design of potent analgesic agents, most notably the fentanyl class of opioids. ajrconline.org The synthesis of these potent analgesics often involves the use of 4-aminopiperidine derivatives as key intermediates. For example, several compounds with a 4-aminopiperidine scaffold, decorated on both nitrogen atoms with various alkyl or acyl moieties, have been synthesized and evaluated for their antinociceptive activity. nih.gov Two such compounds, 3 and 18 , demonstrated potent action on pain and neuropathic pain and were identified as N-type calcium channel antagonists. nih.gov

In a different approach, a series of novel 4-amino methyl piperidine derivatives were synthesized and evaluated for their analgesic potential against the µ-opioid receptor. tandfonline.com Among these, compound HN58 showed 100% inhibition in a writhing test, with its analgesic effect being reversible by naloxone, confirming its interaction with µ-opioid receptors. tandfonline.com

While the primary focus has been on analgesia, some piperidine and related heterocyclic derivatives have also been investigated for their anti-inflammatory properties. For instance, certain piperazine derivatives have been shown to reduce paw edema and the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models. nih.gov Although not directly involving this compound, this highlights the broader potential of the piperidine scaffold in developing anti-inflammatory agents.

Table 2: Analgesic Activity of 4-Aminopiperidine Derivatives

| Compound/Derivative Series | Target/Mechanism | Analgesic Activity | Citation |

|---|---|---|---|

| Compounds 3 and 18 | N-type calcium channel antagonists | Potent action on pain and neuropathic pain. | nih.gov |

| HN58 | µ-opioid receptor agonist | 100% inhibition in writhing test. | tandfonline.com |

Antimalarial Agents

Derivatives of this compound are crucial intermediates in the synthesis of novel antimalarial drugs. The 4-aminopiperidine core is a validated starting point for developing compounds with potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

A library of 1,4-disubstituted piperidine derivatives was synthesized from 4-aminopiperidine precursors and evaluated against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.govresearchgate.net Several of these compounds exhibited potent antimalarial activity, with some being comparable to the standard drug chloroquine. nih.govresearchgate.net For instance, compound 13b showed an IC50 value of 4.19 nM against the 3D7 strain and 13.30 nM against the W2 strain. nih.govresearchgate.net Another compound, 12d , was also highly active against the 3D7 strain with an IC50 of 13.64 nM. nih.govresearchgate.net

Further research has confirmed the potential of 4-aminopiperidine-based compounds as antimalarial agents, with a series of 44 derivatives screened against various protozoan parasites, including P. falciparum. nih.gov This screening identified 33 compounds with activity against a chloroquine- and pyrimethamine-resistant strain of the malaria parasite. nih.gov

Table 3: Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives

| Compound | P. falciparum Strain | IC50 (nM) | Citation |

|---|---|---|---|

| 13b | 3D7 (chloroquine-sensitive) | 4.19 | nih.govresearchgate.net |

| W2 (chloroquine-resistant) | 13.30 | ||

| 12d | 3D7 (chloroquine-sensitive) | 13.64 | nih.govresearchgate.net |

| 12a | W2 (chloroquine-resistant) | 11.6 | nih.gov |

Cognition Enhancers (Nootropics)

The structural framework of this compound has been instrumental in the development of a new class of potent cognition-enhancing drugs, or nootropics. By modifying the structure of previously reported potent nootropic agents with a piperazine ring, researchers have created 4-aminopiperidine analogues that exhibit high cognition-enhancing activity. unifi.itnih.gov

These derivatives were evaluated in the mouse passive avoidance test, a standard assay for assessing learning and memory. unifi.itnih.gov One of the newly synthesized compounds, compound 9 , was found to be active at a very low dose, suggesting its potential as a new lead for the development of treatments for cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease. unifi.itnih.gov The activity of these 4-aminopiperidine derivatives was comparable to that of the parent piperazine compounds, indicating that the 4-aminopiperidine moiety is a suitable replacement that maintains pharmacological activity. unifi.it

Table 4: Cognition-Enhancing Activity of 4-Aminopiperidine Derivatives

| Compound | Pharmacological Activity | Effective Dose (in vivo) | Citation |

|---|---|---|---|

| Compound 9 | Cognition Enhancer (Nootropic) | 0.01 mg/kg (ip) in mice | unifi.itnih.gov |

Antifungal Agents

Aminopiperidine derivatives have emerged as a promising new class of antifungal agents that target ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity. nih.govmdpi.com Several 4-aminopiperidine derivatives have been synthesized and shown to possess remarkable in vitro and in vivo antifungal activities. nih.govmdpi.com

Two aminopiperidine derivatives, Compound 1a and 1b , were identified as novel inhibitors of C-14 reduction in the ergosterol synthesis pathway of Candida albicans. nih.gov These compounds exhibited potent activity against a broad spectrum of clinically important fungi, including fluconazole-resistant strains of C. albicans, non-albicans Candida species, Aspergillus fumigatus, and Cryptococcus neoformans. nih.gov Furthermore, oral administration of Compound 1b significantly prolonged the survival of mice in a systemic lethal infection model with C. albicans. nih.gov

Another study involved the synthesis of a library of over 30 4-aminopiperidines, which were evaluated for their antifungal activity. mdpi.com Two compounds from this library, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine , were identified as promising candidates for further development due to their potent in vitro activity against Candida and Aspergillus species. mdpi.com

Table 5: Antifungal Activity of Aminopiperidine Derivatives

| Compound/Derivative | Mechanism of Action | Spectrum of Activity | Citation |

|---|---|---|---|

| Compound 1a and 1b | Inhibition of C-14 reduction in ergosterol synthesis | Candida spp., Aspergillus fumigatus, Cryptococcus neoformans | nih.gov |

| 1-benzyl-N-dodecylpiperidin-4-amine | Inhibition of sterol C14-reductase and sterol C8-isomerase | Candida spp., Aspergillus spp. | mdpi.com |

| N-dodecyl-1-phenethylpiperidin-4-amine |

Antidiabetic Agents (DPP4 Inhibitors)

This compound derivatives are valuable intermediates in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. nih.gov DPP-4 inhibitors work by increasing the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. nih.gov

A novel series of 4-aminopiperidine-3,4-dihydroquinazoline-2-uracil derivatives were designed and synthesized as potent DPP-4 inhibitors. nih.gov The inhibitory activity of these compounds was evaluated in vitro, and one derivative, compound 9i , which features a chloro substitution on the phenyl moiety of the quinazoline ring, showed promising inhibitory activity with an IC50 value of 9.25 ± 0.57 µM. nih.gov The structure-activity relationship studies revealed that the presence of electron-withdrawing groups on the phenyl ring generally led to increased DPP-4 inhibitory activity. nih.gov

Table 6: DPP-4 Inhibitory Activity of 4-Aminopiperidine Derivatives

| Compound | Chemical Class | DPP-4 IC50 (µM) | Citation |

|---|---|---|---|

| 9i | 4-Aminopiperidine-3,4-dihydroquinazoline-2-uracil derivative | 9.25 ± 0.57 | nih.gov |

| 9c | 4-Aminopiperidine-3,4-dihydroquinazoline-2-uracil derivative | 15.3 ± 0.65 | nih.gov |

Hepatitis C Virus (HCV) Inhibitors

Research has identified 4-aminopiperidine derivatives as potent inhibitors of the Hepatitis C Virus. A high-throughput screening of a small molecule library led to the discovery of initial compounds that demonstrated efficacy in inhibiting HCV proliferation. These compounds were found to target the assembly and release stages of the viral life cycle, a different mechanism from many existing direct-acting antivirals that target viral replication machinery.

One of the initial screening hits, a 4-aminopiperidine derivative, showed an effective concentration (EC50) of 2.03 μM in the HCV cell culture (HCVcc) system. However, it displayed low activity in assays that measure viral entry and replication, indicating its specific action on the later stages of the viral life cycle. Subsequent structure-activity relationship (SAR) studies have led to the development of derivatives with enhanced potency against HCV, reduced in vitro toxicity, and improved pharmacokinetic profiles. Notably, these 4-aminopiperidine-based inhibitors have demonstrated synergistic effects when used in combination with approved direct-acting antivirals such as Telaprevir and Daclatasvir, as well as with broad-spectrum antivirals like Ribavirin and cyclosporin A.

Interaction with Biological Targets

The this compound scaffold has been incorporated into molecules designed to interact with a variety of biological targets, leading to potential therapeutic applications beyond virology.

Soluble Epoxide Hydrolase (sEH) Inhibition

The this compound moiety has been identified as a key component in the development of potent inhibitors of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of endogenous signaling lipids, and its inhibition is a therapeutic strategy for managing inflammation and pain. A notable example is the clinical evaluation of an sEH inhibitor with the chemical structure 1-(1-acetyl-piperidin-4-yl)-3-(adamantan-1-yl)-urea. The development of such compounds highlights the utility of the this compound scaffold in designing molecules that can effectively interact with the active site of sEH.

Somatostatin (B550006) Receptor Affinity and Selectivity

Currently, there is a lack of specific research directly linking this compound derivatives to significant affinity or selectivity for somatostatin receptors. While various scaffolds have been explored for the development of ligands for these receptors, which are important targets in neuroendocrine tumors and other diseases, the this compound core has not been prominently featured in the available scientific literature for this particular application.

SMYD3 Inhibition

Derivatives of 4-aminopiperidine have been successfully designed as inhibitors of SMYD3 (SET and MYND domain containing 3), a lysine methyltransferase implicated in various cancers. One such derivative, designated as EM127 (also known as 11C), is a covalent inhibitor that selectively targets a cysteine residue (Cys186) within the substrate-binding pocket of SMYD3. This targeted covalent approach has resulted in a potent and prolonged inhibition of the enzyme's methyltransferase activity. In enzymatic assays, EM127 demonstrated a stronger inhibitory effect compared to reference inhibitors, showcasing the potential of the 4-aminopiperidine scaffold in the development of targeted epigenetic therapies.

| Compound | Target | Mechanism of Action | Significance |

| EM127 (11C) | SMYD3 | Covalent inhibitor targeting Cys186 | More potent than reference inhibitors |

Dipeptidyl Peptidase-4 (DPP4) Inhibition

While the aminopiperidine ring is a structural feature present in some approved Dipeptidyl Peptidase-4 (DPP4) inhibitors, such as sitagliptin and alogliptin, there is no direct scientific literature highlighting the "this compound" scaffold as a core element in the design of potent DPP4 inhibitors. The existing research on DPP4 inhibitors focuses on other chemical moieties to achieve high affinity and selectivity for this enzyme, which is a key target in the management of type 2 diabetes.

Modulation of HCV Assembly and Release

As detailed in section 3.1.7, 4-aminopiperidine derivatives have been specifically identified as modulators of Hepatitis C Virus assembly and release. A key screening hit, compound 1, was found to be effective in the HCVcc assay but not in assays for earlier stages of the viral life cycle, such as entry and replication. This indicates that the 4-aminopiperidine chemotype specifically interferes with the complex processes involved in the formation of new viral particles and their subsequent egress from the host cell. Colocalization and infectivity studies have confirmed this mechanism of action. The optimization of this scaffold has led to derivatives with improved potency and drug-like properties, underscoring the potential of this class of compounds as novel anti-HCV therapeutics.

| Compound Series | Target Stage | EC50 of Initial Hit (Compound 1) | Synergistic Combinations |

| 4-Aminopiperidine Derivatives | HCV Assembly and Release | 2.03 μM | Telaprevir, Daclatasvir, Ribavirin, Cyclosporin A |

Ergosterol Biosynthesis Pathway in Fungi

Derivatives of 4-aminopiperidine have been identified as a novel class of antifungal agents that target the ergosterol biosynthesis pathway, a critical process for maintaining fungal cell membrane integrity. nih.govresearcher.lifenih.gov These compounds are inspired by established antifungals like fenpropidin and amorolfine, which also feature aliphatic heterocycles such as piperidine and morpholine. nih.govmdpi.com The mechanism of action for these 4-aminopiperidine derivatives involves the inhibition of key enzymes in the post-squalene segment of the ergosterol pathway. mdpi.com

Specifically, research has demonstrated that these compounds inhibit the enzymes sterol C14-reductase (Erg24p) and sterol C8-isomerase. nih.govmdpi.com Inhibition of these enzymes disrupts the production of ergosterol, leading to the accumulation of sterol intermediates and compromising the structure and function of the fungal cell membrane, which ultimately results in fungistatic or fungicidal activity. nih.govmdpi.com Studies on various pathogenic fungi, including Candida species (both fluconazole-resistant and non-albicans strains), Aspergillus fumigatus, and Cryptococcus neoformans, have confirmed the potent in vitro activity of these aminopiperidine derivatives. nih.gov Analysis of sterol patterns following incubation with these compounds provides direct evidence of their impact on the ergosterol biosynthesis pathway. nih.govmdpi.com

Two notable examples, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, have been highlighted as particularly promising candidates due to their significant in vitro antifungal activity against a range of clinically relevant fungal isolates. nih.govmdpi.com Unlike some existing treatments, certain novel aminopiperidines have been shown to exhibit fungicidal, not just fungistatic, activity. mdpi.com This targeting of the ergosterol pathway suggests that the 4-aminopiperidine scaffold is a promising lead structure for the development of new antifungal drugs with a broad spectrum of activity. nih.gov

Cholinesterase Inhibition

The piperidine core structure is a key feature in several potent inhibitors of cholinesterases, enzymes critical to cholinergic neurotransmission. ijpsi.org Acetylcholinesterase (AChE) is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh); its inhibition leads to increased ACh levels in synaptic clefts, a strategy employed in the symptomatic treatment of Alzheimer's disease. ijpsi.orgmdpi.com Derivatives based on the this compound scaffold are part of a broader class of piperidine compounds investigated for their anti-cholinesterase activity. ijpsi.orgnih.gov

The tertiary nitrogen within the piperidine ring can act as a proton acceptor, allowing it to interact with the anionic site of AChE. ijpsi.orgnih.gov Research has led to the synthesis of highly potent and selective AChE inhibitors based on this scaffold. For instance, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine was identified as one of the most powerful AChE inhibitors, with an IC50 value of 0.56 nM. nih.gov This compound demonstrated an affinity for AChE that was 18,000 times greater than for butyrylcholinesterase (BuChE), a related enzyme that also metabolizes ACh. nih.gov

Studies have explored the inhibition of both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov The PAS is implicated in the aggregation of β-amyloid peptide, a hallmark of Alzheimer's disease, making dual-site inhibitors particularly attractive therapeutic candidates. nih.gov Various synthesized piperidine derivatives have shown significant enzyme inhibitory activity, with some compounds demonstrating inhibition rates of over 70% at micromolar concentrations. ijpsi.org

Table 1: Cholinesterase Inhibitory Activity of Selected Piperidine Derivatives This is an interactive table. You can sort and filter the data.

| Compound Name | Target Enzyme | IC50 Value | Selectivity (AChE vs. BuChE) | Reference |

|---|---|---|---|---|

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | AChE | 0.56 nM | 18,000-fold | nih.gov |

| Compound 19 (a 1-benzylpiperidine derivative) | AChE | 5.10 µM | Not specified | mdpi.com |

| Compound 5c (a phenoxyethyl piperidine derivative) | eeAChE | 0.50 µM | High (Inactive against eqBuChE up to 100 µM) | nih.gov |

| Compound 4d (a novel piperidine derivative) | AChE | >73% inhibition at 1 µM | Not specified | ijpsi.org |

AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase; eeAChE: electric eel AChE; eqBuChE: equine BuChE.

Structure-Activity Relationship (SAR) Studies

Influence of Substituents on Potency and Selectivity

Structure-activity relationship (SAR) studies have been crucial in optimizing the biological activity of this compound derivatives for various targets.

For Antifungal Activity: In the development of antifungal agents targeting ergosterol biosynthesis, SAR analysis revealed that the nature of the substituents at both the piperidine nitrogen (N1) and the 4-amino group is critical for potency. mdpi.com

N1-Substituent: A benzyl (B1604629) or phenylethyl group at the N1 position was found to be highly beneficial for activity. mdpi.com

4-Amino Substituent: An n-dodecyl (C12) alkyl chain attached to the 4-amino group resulted in outstanding antifungal activity. mdpi.com The combination of a benzyl group at N1 and an n-dodecyl chain at the 4-amino position produced one of the most potent compounds. nih.govmdpi.com This finding aligns with SAR data from related antifungal structures, where a long alkyl chain is known to enhance activity. mdpi.com Even compounds lacking a substituent at the piperidine nitrogen or bearing a Boc protecting group showed significant activity when an N-dodecyl residue was present at the 4-amino position. mdpi.com

For Cholinesterase Inhibition: SAR studies of piperidine derivatives as cholinesterase inhibitors have yielded precise insights for enhancing potency and selectivity.

N1-Substituent: The benzyl group on the piperidine nitrogen is a common feature in potent inhibitors, as seen in donepezil analogues, and it appears to confer selectivity toward AChE over BuChE. nih.gov

Side Chain Modifications: In a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, substituting the benzamide moiety with a bulky group in the para position led to a significant increase in anti-AChE activity. nih.gov Furthermore, introducing an alkyl or phenyl group on the nitrogen atom of the benzamide dramatically enhanced potency. nih.gov

Piperidine Nitrogen Basicity: The basicity of the piperidine nitrogen is important for activity; converting it to a non-basic N-benzoylpiperidine derivative rendered the compound almost inactive. nih.gov

Scaffold Variations: For phenoxyethyl piperidine compounds, those bearing a vinyl nitrile group in the para position demonstrated high selectivity for AChE inhibition, primarily interacting with the PAS region. nih.gov

Rational Design for Targeted Biological Activity

The 4-aminopiperidine scaffold serves as a versatile starting point for the rational design of molecules with specific, targeted biological activities. mdpi.comresearchgate.net This approach utilizes existing knowledge of lead structures and target-ligand interactions to create novel compounds with improved potency, selectivity, and pharmacokinetic properties. mq.edu.au

In the context of antifungal drug discovery, the design of 4-aminopiperidine derivatives was directly inspired by the structures of known ergosterol biosynthesis inhibitors fenpropidin and amorolfine. nih.govmdpi.com By mimicking the core aliphatic heterocycle of these agrofungicides and dermatological treatments, researchers rationally synthesized a library of over 30 novel 4-aminopiperidines to explore their potential as a new chemotype of antifungals. nih.govmdpi.com This strategy successfully identified compounds that not only inhibited the intended enzymes (sterol C14-reductase and sterol C8-isomerase) but also showed promising activity against clinically important fungal pathogens. mdpi.com

Similarly, in the pursuit of novel antidiabetic agents, 4-aminopiperidine-3,4-dihydroquinazoline-2-uracil derivatives were logically designed as potent inhibitors of dipeptidyl peptidase-4 (DPP4). researchgate.netnih.gov The design strategy involved creating hybrid molecules based on the structures of known DPP4 inhibitors. researchgate.net Computational approaches, including molecular docking and MD simulations, supported the rationality of the design, confirming that the designed compounds could form stable and appropriate binding interactions within the active site of the DPP4 enzyme. researchgate.netnih.gov This rational design process led to the identification of a compound with promising inhibitory activity (IC50 = 9.25 µM) and a competitive mode of inhibition. researchgate.netnih.gov

Enzyme Metabolism and Pharmacokinetics

Metabolism by Cytochrome P450s (CYP3A4)

Derivatives of 4-aminopiperidine are subject to extensive metabolism by cytochrome P450 (CYP450) enzymes, a superfamily of hemoproteins crucial for the biotransformation of a vast array of xenobiotics. nih.govnih.govmdpi.com Among the various CYP isoforms, CYP3A4 has been identified as the major contributor to the metabolism of many drugs containing the 4-aminopiperidine moiety. nih.govnih.govacs.org

The primary metabolic pathway for these compounds is N-dealkylation, which involves the removal of a substituent from the piperidine nitrogen. nih.govnih.gov This reaction is catalyzed by CYP3A4 and significantly influences the clearance and pharmacokinetic profile of the parent drug. nih.gov For example, drugs such as cisapride and the analgesic bezitramide are known CYP3A4 substrates that undergo N-dealkylation. nih.govacs.org While CYP3A4 is the main enzyme, other isoforms like CYP2D6 can also contribute significantly to the metabolism of certain 4-aminopiperidine drugs, including indoramin and lorcainide. nih.gov

Molecular modeling and quantum mechanics studies have provided detailed insights into the interaction between 4-aminopiperidine substrates and the CYP3A4 active site. nih.govnih.gov These studies suggest that the 4-amino group of the substrate plays a key role, serving as a hydrogen bond donor or acceptor. It interacts with the hydroxyl group of the serine 119 residue located in the B-C loop region of the CYP3A4 enzyme. nih.govnih.govacs.org This critical hydrogen-bonding interaction helps to correctly position the piperidine moiety within the active site, juxtaposing it in close proximity to the heme porphyrin for efficient catalysis of the N-dealkylation reaction. nih.govacs.org Understanding these metabolic pathways and molecular interactions is essential for designing new 4-aminopiperidine derivatives with optimized metabolic stability and pharmacokinetic profiles. nih.gov

Table 2: Summary of SAR Findings for 4-Aminopiperidine Derivatives This is an interactive table. You can sort and filter the data.

| Target | Molecular Region | Favorable Substituents | Effect | Reference |

|---|---|---|---|---|

| Fungal Ergosterol Biosynthesis | Piperidine N1 | Benzyl, Phenylethyl | Enhanced antifungal activity | mdpi.com |

| Fungal Ergosterol Biosynthesis | 4-Amino Group | n-Dodecyl (C12) chain | Outstanding antifungal activity | mdpi.com |

| Acetylcholinesterase (AChE) | Benzamide Moiety (para-position) | Bulky groups | Substantial increase in activity | nih.gov |

| Acetylcholinesterase (AChE) | Benzamide Nitrogen | Alkyl, Phenyl | Dramatic enhancement of activity | nih.gov |

| Acetylcholinesterase (AChE) | Piperidine N1 | Benzyl | Confers selectivity for AChE over BuChE | nih.gov |

N-Dealkylation as a Predominant Biotransformation Pathway

The metabolic fate of many therapeutic agents containing the 4-aminopiperidine scaffold is significantly influenced by N-dealkylation, a primary biotransformation pathway. nih.govnih.gov This reaction, catalyzed by cytochrome P450 (CYP) enzymes, involves the removal of an alkyl group from the piperidine nitrogen. Extensive in vitro and clinical studies have demonstrated that for a variety of drugs incorporating the 4-aminopiperidine moiety, N-dealkylation is a major metabolic route. nih.govnih.gov

The primary enzyme responsible for the N-dealkylation of 4-aminopiperidine derivatives is CYP3A4. nih.govnih.gov While other CYP isoforms may contribute to a lesser extent, CYP3A4 is consistently identified as the major contributor to this metabolic process for a wide range of these compounds. nih.govnih.gov For instance, drugs such as the antihistamine bamipine and the gastroprokinetic agent cisapride undergo significant N-dealkylation mediated by CYP3A4. nih.gov In the case of cisapride, this biotransformation leads to the formation of norcisapride. nih.gov

Table 1: Examples of 4-Aminopiperidine-Containing Drugs and their N-Dealkylation Metabolites

| Parent Drug | Major Metabolite | Primary Enzyme |

| Bamipine | N-desmethylbamipine | CYP3A4 |

| Cisapride | Norcisapride | CYP3A4 |

| Bezikramide | - | CYP3A4 |

| Sabeluzole | - | CYP3A4 |

This table is generated based on data from available research indicating N-dealkylation as a major metabolic pathway for these compounds mediated by CYP3A4. nih.gov

Molecular Interactions within Enzyme Active Sites

The efficiency and selectivity of the N-dealkylation of 4-aminopiperidine derivatives are governed by specific molecular interactions between the substrate and the active site of the metabolizing enzyme, predominantly CYP3A4. nih.govnih.gov Theoretical and experimental studies have provided insights into the critical binding patterns necessary for this catalytic process.

A key interaction involves the formation of a hydrogen bond between the 4-amino group of the piperidine ring and the serine 119 (Ser119) residue within the active site of CYP3A4. nih.govnih.gov This hydrogen bond is considered essential for orienting the substrate correctly within the active site, thereby facilitating the subsequent catalytic reaction. The proper positioning of the substrate exposes the side chain α-carbon hydrogens to the heme iron of the enzyme, which is the catalytic center for the oxidation reaction that initiates N-dealkylation. nih.gov

Computational modeling, such as molecular mechanics-based docking, has been instrumental in elucidating these interactions. nih.govnih.gov These models, supported by experimental data from human liver microsomal clearance and P450 isoform phenotyping, confirm the significance of the substrate-enzyme interactions in the N-dealkylation of 4-aminopiperidine derivatives. nih.govnih.gov

Table 2: Key Molecular Interactions for N-Dealkylation of 4-Aminopiperidine Derivatives in CYP3A4

| Interacting Moiety on Drug | Enzyme Residue/Component | Type of Interaction | Significance |

| 4-Amino group | Serine 119 (Ser119) | Hydrogen Bond | Essential for proper substrate orientation |

| Side chain α-carbon | Heme iron | Catalytic Oxidation | Initiation of the N-dealkylation reaction |

This table summarizes the crucial molecular interactions within the CYP3A4 active site that facilitate the N-dealkylation of 4-aminopiperidine derivatives, based on findings from molecular modeling and experimental studies. nih.govnih.gov

Computational and Theoretical Studies

Molecular Docking and Binding Pattern Analysis

Molecular docking is a computational method used to simulate the binding of a ligand (in this case, a derivative of 1-acetyl-4-aminopiperidine) to the active site of a target protein. This analysis helps in predicting the binding affinity and orientation of the ligand, providing a basis for understanding its potential biological activity.

Studies on various 4-aminopiperidine (B84694) derivatives reveal common patterns of interaction with protein targets. For instance, in the context of cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform which is crucial for drug metabolism, the 4-amino group is a key player. Molecular docking simulations have suggested that the serine 119 (Ser119) residue in the active site of CYP3A4 can act as a critical hydrogen-bonding partner for the 4-amino group of these compounds. nih.gov This hydrogen bond helps to correctly orient the ligand within the active site for subsequent metabolic reactions like N-dealkylation. nih.gov

Furthermore, other interactions such as van der Waals forces contribute to the stability of the ligand-protein complex. In studies involving derivatives designed as Dipeptidyl Peptidase-4 (DPP4) inhibitors, computational analyses have shown that the 4-aminopiperidine core can establish multiple binding interactions within the DPP4 active site, supporting the rationale for its use in designing such inhibitors. researchgate.netnih.gov

Table 1: Key Ligand-Protein Interactions for 4-Aminopiperidine Derivatives

| Target Protein | Interacting Residue(s) | Type of Interaction | Reference |

|---|---|---|---|

| Cytochrome P450 3A4 | Serine 119 | Hydrogen Bonding | nih.gov |

| Dipeptidyl Peptidase-4 | Various active site residues | Multiple binding interactions | researchgate.netnih.gov |

Computational approaches are instrumental in predicting the biological targets with which a compound might interact. For derivatives of 4-aminopiperidine, these predictions have guided the synthesis and evaluation of novel therapeutic agents.

One significant area of investigation has been the design of DPP4 inhibitors for the management of type 2 diabetes. researchgate.netnih.gov Computational models predicted that the 4-aminopiperidine scaffold could fit effectively into the DPP4 binding pocket. Subsequent synthesis and biological evaluation of these designed compounds confirmed their inhibitory activity, with some derivatives showing promising results. researchgate.net The stability of these compounds within the DPP4 active site has been further validated through molecular dynamics (MD) simulations. researchgate.netnih.gov

Another critical biological interaction is the metabolism by cytochrome P450 enzymes. Theoretical studies combining molecular mechanics and quantum mechanics have been applied to understand how 4-aminopiperidine-containing drugs are metabolized. nih.gov These studies predict that interactions within the CYP3A4 active site are essential for the N-dealkylation process, a major metabolic pathway for this class of compounds. nih.gov

Quantum Mechanics-Based Reactivity Calculations

Quantum mechanics (QM) calculations provide a deeper understanding of a molecule's electronic structure and chemical reactivity. Methods like Density Functional Theory (DFT) are frequently employed to analyze parameters such as molecular orbitals, electron density, and vibrational frequencies. nih.govresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netirjweb.com

Table 2: Representative Quantum Chemical Parameters

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| ΔE (Energy Gap) | ELUMO - EHOMO | Reflects chemical reactivity and stability; a smaller gap implies higher reactivity |

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric clashes. mdpi.comscielo.org.mx This method is based on the electron density and its gradient. The analysis generates 3D plots where different types of interactions are represented by distinct colored surfaces. Typically, blue indicates strong attractive interactions (like hydrogen bonds), green signifies weak van der Waals interactions, and red denotes repulsive steric clashes. scielo.org.mx

RDG analysis can reveal the intricate network of weak interactions that stabilize a molecule's conformation or its binding to a protein. For complex molecules containing amine and carbonyl groups, like this compound, this analysis would highlight intramolecular hydrogen bonds and other non-covalent forces that dictate its three-dimensional shape and interaction profile.

Theoretical infrared (IR) spectroscopy, calculated using quantum mechanical methods, is a valuable tool for understanding the vibrational modes of a molecule. By computing the vibrational frequencies and comparing them to experimental spectra, researchers can confidently assign specific peaks to the stretching, bending, and wagging motions of different functional groups within the molecule. researchgate.net

For a molecule like this compound, theoretical IR calculations would predict characteristic frequencies for key functional groups. These would include:

N-H stretching vibrations from the primary amine group.

C=O stretching vibration from the acetyl group's amide carbonyl.

C-N stretching vibrations for both the amine and amide bonds.

C-H stretching and bending vibrations from the piperidine (B6355638) ring and the acetyl methyl group.

DFT calculations on related 4-aminopiperidine derivatives have been used to generate theoretical IR spectra, which have shown good correlation with experimental data, thus validating the computational models. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide valuable insights into the dynamic behavior of ligands when interacting with biological macromolecules, such as proteins.

Validation of Ligand Stability at Active Sites

MD simulations are instrumental in validating the stability of a ligand, such as this compound, when bound to the active site of a protein. By simulating the trajectory of the protein-ligand complex over a specific period, typically in the nanosecond range, researchers can assess the stability of their interaction. A key metric for this assessment is the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of the ligand (or protein) at a given time and a reference structure (usually the initial docked pose).

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including chemical reactivity and conformational stability.

Chemical Reactivity Descriptors

DFT calculations are used to determine a range of chemical reactivity descriptors that provide insights into the kinetic stability and reactivity of a molecule. These descriptors are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability.

For derivatives of this compound, DFT calculations using methods like B3LYP with a 6-311G(d,p) basis set have been employed to determine these descriptors. While specific values for this compound are not explicitly detailed in the available literature, studies on related N-acetylpiperidine derivatives provide valuable insights. For instance, in a study of N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, the HOMO and LUMO energies were determined to understand its electronic properties.

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Potential (μ): Indicates the escaping tendency of an electron from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η.

Global Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the capacity of a molecule to receive electrons.

These descriptors are valuable in predicting how this compound might interact in a chemical reaction, with a lower hardness and higher electrophilicity index suggesting greater reactivity.

| Reactivity Descriptor | Formula | Significance |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Global Electrophilicity (ω) | μ² / 2η | Electron accepting ability |

| Global Softness (S) | 1/η | Capacity to receive electrons |

Conformational Analysis of Derivatives

DFT calculations are also a powerful tool for analyzing the conformational preferences of molecules. For derivatives of this compound, the conformation of the piperidine ring is of particular interest.

Studies on N-acetylpiperidine derivatives have shown that the piperidine ring can adopt various conformations, such as chair, boat, or twist-boat forms. DFT calculations on N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine revealed that the piperidine ring adopts a distorted boat conformation. nih.gov The presence of the acetyl group influences the geometry around the nitrogen atom. The sum of the bond angles around the nitrogen in such acetylated piperidines is typically close to 360°, indicating an sp² hybridization state. iucr.org This planarity is due to the resonance between the nitrogen lone pair and the carbonyl group of the acetyl moiety. iucr.org

This resonance has implications for the conformational preferences of substituents on the piperidine ring. For N-acylpiperidines with a substituent at the 2-position, the axial orientation is generally favored over the equatorial one due to pseudoallylic strain arising from the partial double-bond character of the C-N bond. nih.gov While this compound is substituted at the 4-position, the conformational behavior of the ring itself is similarly influenced by the N-acetylation. The amino group at the 4-position can exist in either an axial or equatorial position, and DFT calculations can determine the relative energies of these conformers to predict the most stable arrangement.

Computational Chemistry Parameters

A variety of computational chemistry software packages are utilized to perform MD simulations and DFT calculations. The choice of parameters within these programs is crucial for obtaining accurate and reliable results.

For MD simulations , common software packages include AMBER, GROMACS, and Desmond. The system is typically set up by placing the molecule in a solvent box (e.g., water) and neutralizing it with ions. A force field, such as AMBER or OPLS, is chosen to define the potential energy of the system. The simulation is then run for a specified time, and the resulting trajectory is analyzed.

For DFT calculations , Gaussian is a widely used software package. The level of theory and the basis set are key parameters that need to be specified. A common choice for molecules like this compound and its derivatives is the B3LYP functional with a basis set such as 6-31G(d,p) or 6-311G(d,p). nih.gov These parameters provide a good balance between computational cost and accuracy for predicting geometries, electronic properties, and vibrational frequencies.

| Parameter | Typical Software | Common Selections/Methods |

| Molecular Dynamics | AMBER, GROMACS, Desmond | Force Fields: AMBER, OPLS. Solvent: Explicit water models (e.g., TIP3P). |

| DFT Calculations | Gaussian | Functional: B3LYP. Basis Set: 6-31G(d,p), 6-311G(d,p). |

Advanced Analytical Techniques for Characterization of 1 Acetyl 4 Aminopiperidine and Its Derivatives

Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of 1-acetyl-4-aminopiperidine and its analogues. These methods provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used in the characterization of this compound.

In the ¹H NMR spectrum of this compound, the protons on the piperidine (B6355638) ring exhibit distinct chemical shifts and coupling patterns depending on their axial or equatorial orientation and their proximity to the acetyl and amino groups. The acetyl methyl protons typically appear as a sharp singlet. The protons on the carbons adjacent to the nitrogen of the piperidine ring are deshielded due to the electron-withdrawing effect of the acetyl group.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the acetyl group appears at a characteristic downfield chemical shift. The carbons of the piperidine ring show distinct signals, with those closer to the nitrogen and the acetyl group being more deshielded.

For derivatives of this compound, the NMR spectra will show additional signals corresponding to the substituent groups. The chemical shifts of the piperidine ring protons and carbons may also be altered depending on the electronic and steric effects of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetyl CH₃ | ~2.1 | ~21.5 |

| Piperidine H2/H6 (axial) | ~2.6-2.8 | ~45.0 |

| Piperidine H2/H6 (equatorial) | ~3.8-4.0 | ~45.0 |

| Piperidine H3/H5 (axial) | ~1.2-1.4 | ~32.0 |

| Piperidine H3/H5 (equatorial) | ~1.8-2.0 | ~32.0 |

| Piperidine H4 | ~2.9-3.1 | ~50.0 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. When coupled with chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC), it becomes a powerful tool for the separation and identification of components in a mixture.

For this compound, LC-MS with electrospray ionization (ESI) is a common method for analysis. The mass spectrum would be expected to show a prominent protonated molecular ion [M+H]⁺. Fragmentation patterns in MS/MS analysis can provide valuable structural information. Common fragmentation pathways for piperidine derivatives often involve cleavage of the bonds adjacent to the ring nitrogen (alpha-cleavage) and loss of substituents. For this compound, the loss of the acetyl group is a likely fragmentation pathway.

GC/MS can also be employed, particularly for more volatile derivatives. The electron ionization (EI) mass spectrum of this compound would display a molecular ion peak (if stable enough) and a series of fragment ions that are characteristic of its structure.

Table 2: Expected Mass Fragments for this compound

| m/z | Possible Fragment |

|---|---|

| 143 | [M+H]⁺ |

| 142 | [M]⁺ |

| 100 | [M - CH₂CO]⁺ |

| 83 | [M - NH₂ - COCH₃]⁺ |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Key expected vibrational modes include the N-H stretching of the primary amine, the C=O stretching of the amide (acetyl group), and C-N stretching vibrations. The presence of the acetyl group is readily confirmed by a strong absorption band for the amide carbonyl group. The N-H stretching of the primary amine at the 4-position would typically appear as a medium intensity band or a pair of bands. The spectrum of a related compound, 1-acetyl-4-piperidinecarboxylic acid, shows a strong carbonyl absorption, which is indicative of the acetyl group's presence. nist.gov

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300-3500 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium-Strong |

| C=O Stretch (Amide) | 1630-1680 | Strong |

| N-H Bend (Amine) | 1590-1650 | Medium |

Chromatographic Methods

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound and its derivatives. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most commonly employed methods.

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of this compound. A reversed-phase C18 column is typically employed for the separation.

The mobile phase commonly consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The addition of an acid, like formic acid or phosphoric acid, to the mobile phase can improve peak shape and resolution by protonating the amine groups. rsc.org Detection is usually achieved using a UV detector, as the amide bond provides some UV absorbance.